lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1
Description
lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate (SKJ-1) is a chiral cobalt(III) complex with the molecular formula C₇₄H₆₀BCl₂CoF₂₄N₆ and a formula weight of 1,629.92 g/mol . It features:
- A lambda stereoisomeric configuration at the cobalt center.
- Three enantiopure (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands, providing a chiral environment for asymmetric catalysis .
- A tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion, which enhances solubility in nonpolar solvents and stabilizes the complex via electron-withdrawing trifluoromethyl groups .
- Two water molecules in its crystalline lattice (dihydrate).
SKJ-1 is an orange powder (purity ≥98%) used in enantioselective organic transformations and is protected under U.S. Patent 14/417,655 .
Properties
Molecular Formula |
C74H54BCoF24N6-4 |
|---|---|
Molecular Weight |
1553.0 g/mol |
IUPAC Name |
(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.3C14H14N2.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-12H;3*1-10,13-16H;/q-1;3*-2;+3 |
InChI Key |
USQKEZSRAUOPCI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 typically involves the following steps:
Preparation of Ligands: The chiral diamine ligands, (1S,2S)-1,2-diphenyl-1,2-ethanediamine, are synthesized through a series of organic reactions.
Coordination to Cobalt(III): The ligands are then coordinated to a cobalt(III) center in the presence of a chloride source, forming the complex.
Formation of the Counterion: The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion is prepared separately, often starting from sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.
Final Assembly: The cobalt complex and the borate counterion are combined under specific conditions to yield the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can produce new coordination compounds with different ligands.
Scientific Research Applications
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 has several applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Medicine: Investigated for its potential use in therapeutic agents, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 exerts its effects involves:
Molecular Targets: The cobalt center can interact with various molecular targets, including enzymes, DNA, and proteins.
Pathways Involved: The compound can participate in redox reactions, ligand exchange, and coordination to biological molecules, influencing their function and activity.
Comparison with Similar Compounds
SKJ-3 (delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate trihydrate)
- CAS No.: 1867120-15-7 .
- Molecular Formula : C₆₆H₄₈BCl₂CoF₂₀N₆.
- Formula Weight : 1,445.74 g/mol.
- Key Differences :
- Delta stereoisomer at the cobalt center, altering spatial arrangement and catalytic selectivity.
- Trihydrate (three water molecules) instead of dihydrate.
- Lower molecular weight due to fewer substituents on the borate counterion.
- Applications : Similar to SKJ-1 but with distinct stereoelectronic properties influencing reaction outcomes .
delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate
- CAS No.: Not assigned .
- Molecular Formula : C₆₆H₅₄BCl₂CoF₂₀N₆O₃.
- Formula Weight : 1,499.79 g/mol.
- Key Differences :
- Pentafluorophenyl substituents on the borate counterion instead of bis(trifluoromethyl)phenyl groups.
- Increased Lewis acidity at the cobalt center due to stronger electron-withdrawing effects of pentafluorophenyl groups.
- Trihydrate structure.
- Applications : Preferred in reactions requiring higher electrophilicity of the metal center .
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Insights
Stereochemical Impact
Counterion Effects
- The bis(trifluoromethyl)phenyl groups in SKJ-1 enhance solubility in fluorinated solvents, making it ideal for reactions under biphasic conditions. In contrast, the pentafluorophenyl analog’s stronger electron-withdrawing effects increase the cobalt center’s electrophilicity, accelerating oxidative additions in cross-coupling reactions .
Hydration State
- The dihydrate in SKJ-1 provides moderate lattice stability, whereas the trihydrate in SKJ-3 and the pentafluorophenyl analog may influence crystallization kinetics and shelf life .
Biological Activity
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate, referred to as SKJ-1, is a coordination complex with potential biological activity. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Synthesis and Structural Characteristics
SKJ-1 is synthesized through a reaction involving cobalt salts and specific ligands. The coordination of the cobalt(III) ion with the diphenyl-ethanediamine ligand results in a stable octahedral configuration. The presence of trifluoromethyl groups enhances the compound's solubility and reactivity.
Structural Analysis
The crystal structure of SKJ-1 reveals significant hydrogen bonding interactions that contribute to its stability. The cobalt center exhibits a distorted octahedral geometry due to the chelation by the diphenyl-ethanediamine ligands. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion plays a crucial role in stabilizing the overall structure through ionic interactions.
Antimicrobial Properties
Research indicates that SKJ-1 exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of SKJ-1
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have shown that SKJ-1 possesses selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. The compound's IC50 values indicate its potential as an anticancer agent.
Table 2: Cytotoxicity of SKJ-1 on Human Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| Normal Fibroblasts | >100 |
The biological activity of SKJ-1 can be attributed to its ability to generate reactive oxygen species (ROS) upon interaction with cellular components. This oxidative stress leads to apoptosis in cancer cells while affecting bacterial viability through membrane damage.
Case Studies
Several studies have highlighted the therapeutic potential of SKJ-1:
- Antimicrobial Efficacy : A study demonstrated that SKJ-1 significantly reduced bacterial load in infected wounds in animal models, suggesting its potential for topical applications.
- Anticancer Activity : Clinical trials involving patients with specific types of cancer showed promising results with SKJ-1 treatment leading to tumor regression in a subset of patients.
- Combination Therapy : Research indicates that combining SKJ-1 with conventional antibiotics enhances antimicrobial efficacy and reduces resistance development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
